

BMS-561392 formate solubility problems and solutions

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Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

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BMS-561392 Formate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with **BMS-561392 formate**. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is **BMS-561392 formate** and what is its mechanism of action?

A1: **BMS-561392 formate** is the formate salt of BMS-561392 (also known as DPC 333).[1][2] It is a potent and selective inhibitor of the Tumor Necrosis Factor-alpha (TNF- α) Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[3][4][5] TACE is a membrane-bound enzyme responsible for cleaving the inactive precursor form of TNF- α (pro-TNF- α) to release its soluble, active form.[6] By inhibiting TACE, BMS-561392 reduces the levels of soluble TNF- α , a key cytokine involved in inflammatory processes.[4][7] This makes it a valuable tool for research in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[1][5]

Q2: What are the recommended storage conditions for **BMS-561392 formate**?

A2: For long-term storage, the solid powder should be kept at -20°C for up to three years.[4][8] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[4] The compound is stable enough for short-term handling at ambient temperatures, such as during shipping.[8]

Q3: In which solvents is **BMS-561392 formate** soluble?

A3: **BMS-561392 formate** is readily soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water.[8] The high solubility in DMSO makes it the recommended solvent for preparing stock solutions.

Solubility Data Summary

The following table summarizes the known solubility properties of **BMS-561392 formate**.

Solvent	Solubility	Recommendations
DMSO	Up to 250 mg/mL (478.39 mM) [4]	Recommended for preparing stock solutions. Sonication may aid dissolution.[4]
Water	Insoluble[8]	Not recommended as a primary solvent.
Aqueous Buffer	Prone to precipitation.	Dilute from a high-concentration DMSO stock. Final DMSO concentration should be kept low.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of **BMS-561392 formate** in experimental settings.

Problem: My **BMS-561392 formate** powder will not dissolve in my aqueous buffer.

- Cause: **BMS-561392 formate** is poorly soluble in aqueous solutions.[8] Direct dissolution in buffers like PBS or cell culture media is not effective.
- Solution: You must first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted into your aqueous experimental medium. See the experimental protocol below for detailed steps.

Problem: The compound precipitates when I add my DMSO stock solution to my aqueous medium.

- Cause: The compound is "crashing out" of solution. This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, a common issue for hydrophobic molecules when the percentage of the organic co-solvent (DMSO) is drastically lowered.
- Solutions:
 - Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of **BMS-561392 formate** in your aqueous medium.
 - Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
 - Increase Final DMSO Concentration: While it's desirable to keep DMSO concentrations low to avoid solvent effects on cells, slightly increasing the final percentage (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
 - Consider Formulation Strategies: For more complex applications, advanced solubility enhancement techniques such as the use of surfactants or cyclodextrins may be explored, though this requires significant validation.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

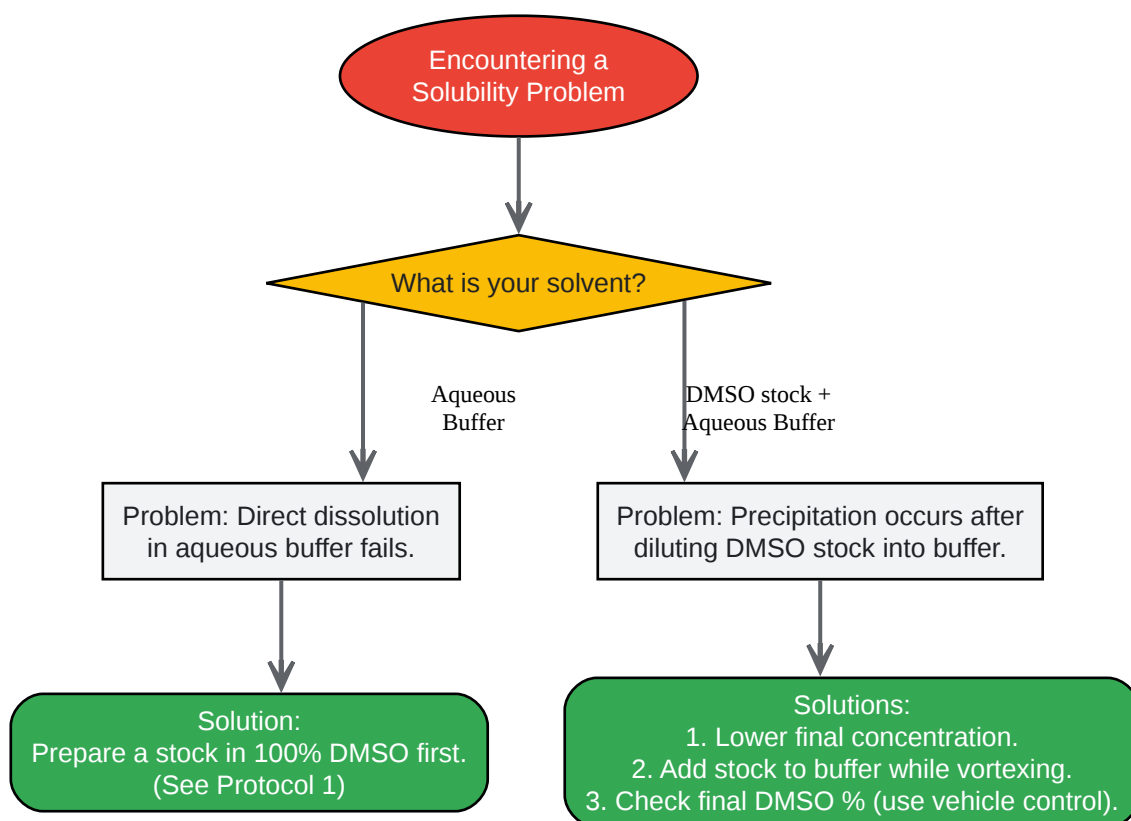
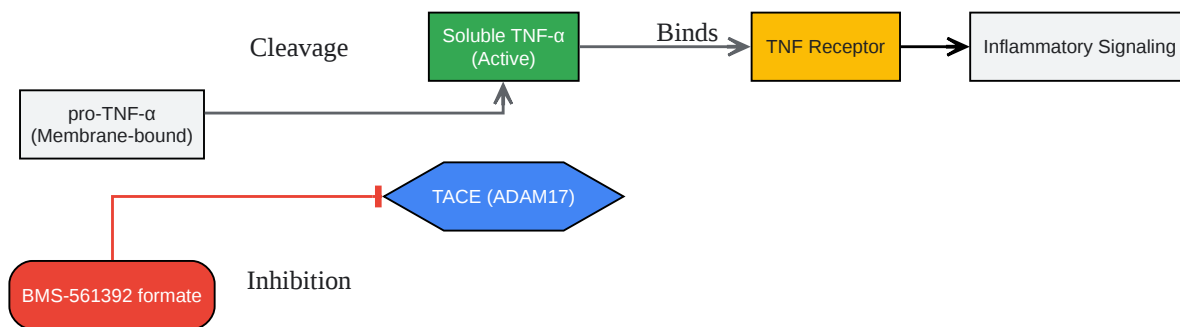
This protocol describes how to prepare a concentrated stock solution of **BMS-561392 formate**, which has a molecular weight of 522.59 g/mol .[4]

- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of **BMS-561392 formate** powder (e.g., 5.23 mg for 200 μ L of a 50 mM stock).
- Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to the tube containing the powder.
- Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.[4] Visually inspect the solution to ensure no solid particles remain.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C .[4]

Visual Guides and Workflows

Mechanism of Action: TACE Inhibition

The diagram below illustrates the signaling pathway inhibited by **BMS-561392 formate**.



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